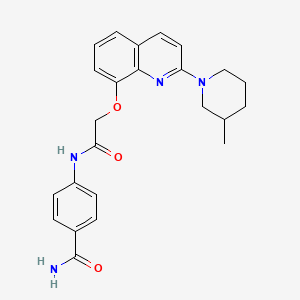

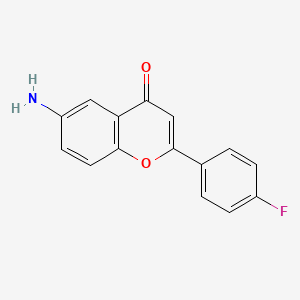

![molecular formula C23H23NO5 B2779231 (4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid CAS No. 2416218-43-2](/img/structure/B2779231.png)

(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis . It’s used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups .

Synthesis Analysis

The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact .Molecular Structure Analysis

The Fmoc group is a bulky aromatic group. When attached to a molecule, it can significantly alter the molecule’s properties, including its reactivity and physical characteristics .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is typically removed (deprotected) using a base, such as piperidine . This deprotection step is crucial in the synthesis of peptides, as it allows for the addition of the next amino acid in the sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule can be significantly influenced by the presence of the Fmoc group. For example, the Fmoc group is quite large and aromatic, which can impact the molecule’s solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of the chemical structure , is widely used to protect hydroxy-groups during synthesis, especially in peptide synthesis. It allows for the selective removal of the protecting group under mild base conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982). Additionally, the compound's structure has been involved in the synthesis pathways for developing potassium-competitive acid blockers (P-CABs), highlighting its significance in creating compounds with potential therapeutic applications (Palmer et al., 2007).

Materials Science Research

In materials science, related fluorenyl compounds have been explored for their ability to enhance the properties of polymers. For example, diphenylfluorene-based aromatic polyamides derived from fluorenyl compounds exhibit high solubility, good film-forming abilities, and thermal stability, making them attractive for high-performance material applications (Hsiao, Yang, & Lin, 1999).

Medicinal Chemistry Endeavors

In medicinal chemistry, derivatives of this compound have been investigated for their antibacterial properties. For instance, certain pyridone carboxylic acids, which share structural motifs with the compound , have shown potent activity against a range of bacterial pathogens, underscoring the potential of such structures in developing new antibacterial agents (Egawa et al., 1984). Moreover, tetracyclic pyridone carboxylic acids, closely related to the fluorenyl moiety, have been evaluated for their inhibitory activity on DNA gyrase, highlighting the compound's relevance in exploring new therapeutic avenues (Jinbo et al., 1993).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(4aR,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c25-21(26)23-14-24(12-15(23)6-5-11-29-23)22(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)/t15-,23+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALMAHHGBZNAAY-CMJOXMDJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2(OC1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@]2(OC1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

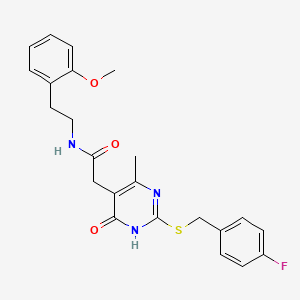

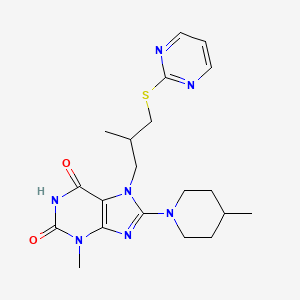

![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)

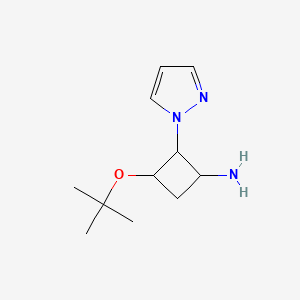

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2779151.png)

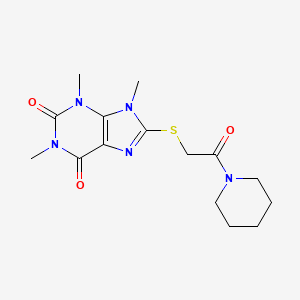

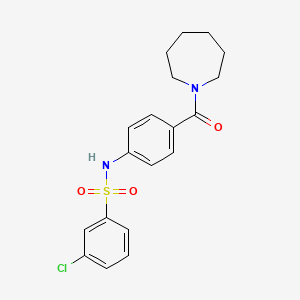

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

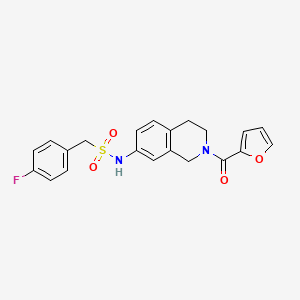

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2779171.png)